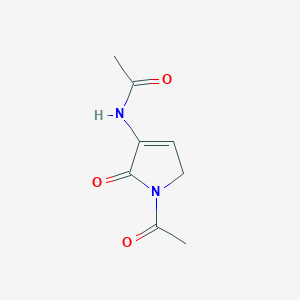
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide is an organic compound that belongs to the class of pyrrolidines This compound is characterized by its unique structure, which includes a pyrrolidine ring with acetyl and oxo functional groups It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide typically involves the reaction of pyrrolidine derivatives with acetic anhydride and an oxidizing agent. One common method involves the following steps:
Starting Material: Pyrrolidine is used as the starting material.
Acetylation: Pyrrolidine is reacted with acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group.
Oxidation: The resulting N-acetylpyrrolidine is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to introduce the oxo group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-(1-Acetyl-2-hydroxy-2,5-dihydro-1H-pyrrol-3-yl)acetamide, while reduction can produce N-(1-Acetyl-2-hydroxy-2,5-dihydro-1H-pyrrol-3-yl)acetamide.
科学研究应用
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets in cells. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets are still under investigation.
相似化合物的比较
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide can be compared with other similar compounds, such as:
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.
These compounds share similar chemical properties but may have different biological activities and applications. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
90237-93-7 |
|---|---|
分子式 |
C8H10N2O3 |
分子量 |
182.18 g/mol |
IUPAC 名称 |
N-(1-acetyl-5-oxo-2H-pyrrol-4-yl)acetamide |
InChI |
InChI=1S/C8H10N2O3/c1-5(11)9-7-3-4-10(6(2)12)8(7)13/h3H,4H2,1-2H3,(H,9,11) |
InChI 键 |
RBKXWYDUKYMSOK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CCN(C1=O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-1-oxopropan-2-yl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12911948.png)
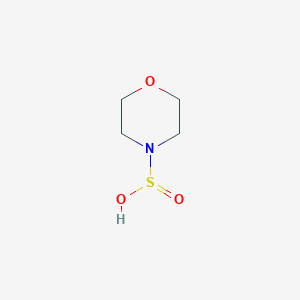

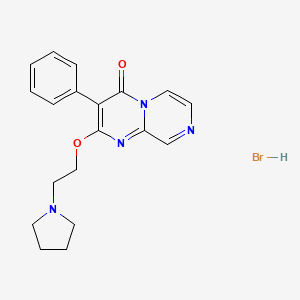
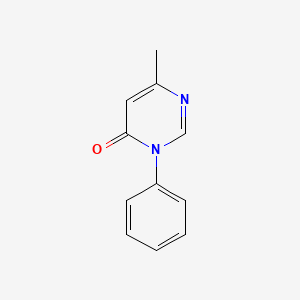
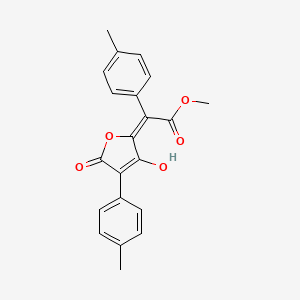
![4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline](/img/structure/B12911985.png)
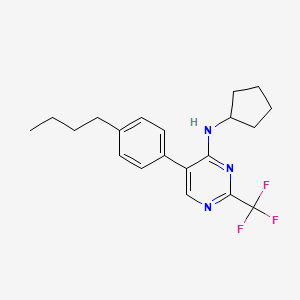
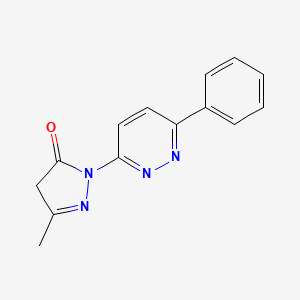
![2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12912030.png)

![3-Isobutyryl-2H-cyclohepta[b]furan-2-one](/img/structure/B12912044.png)

